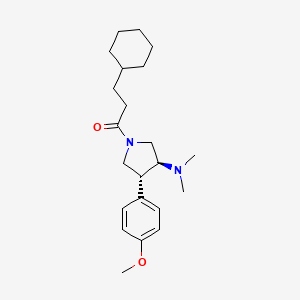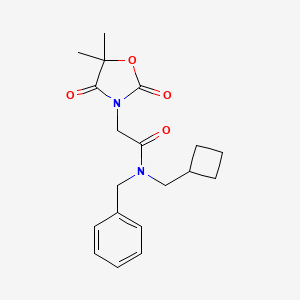![molecular formula C15H15N3O3 B5631178 6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5631178.png)
6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including 6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, often involves reactions of amino-substituted pyrrolopyrimidine diones with diketones or similar electrophilic components. These synthesis processes highlight the versatility and reactivity of the pyrrolopyrimidine core, enabling the introduction of various substituents to tailor the compound's properties for specific research needs (Tsupak et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by a planar or slightly distorted fused-ring system. This structural aspect is crucial for the compound's interaction with other molecules and its chemical behavior. X-ray crystallography studies provide detailed insights into these molecular structures, including hydrogen bonding patterns and ring conformations, which are fundamental for understanding the compound's chemical and physical properties (Low et al., 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. These include electrophilic substitution reactions, which are pivotal for functionalizing the compounds and adjusting their chemical properties. The reactivity of the pyrrolopyrimidine ring towards different reagents underscores the compounds' versatility for chemical modifications (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. These properties are essential for determining the compounds' applicability in various research fields, including material science and organic chemistry. Detailed analysis of these physical properties helps in understanding the interaction of these compounds with different environments and their stability under various conditions.
Chemical Properties Analysis
The chemical properties of pyrrolopyrimidine derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are crucial for their application in synthetic chemistry and material science. Studies on these compounds reveal their potential redox abilities and electrochemical properties, which can be exploited in designing new materials with specific electronic and optical characteristics (Igarashi et al., 2006).
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-12-9-18(11-6-4-5-7-13(11)21-3)8-10(12)14(19)17(2)15(16)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGOSANZIQWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5631105.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)
![ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5631126.png)

![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631140.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5631146.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5631154.png)
![2-acetyl-8-(1H-imidazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5631160.png)
![2,5-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]pyrazine](/img/structure/B5631164.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5631174.png)

![3-[(2-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631189.png)
